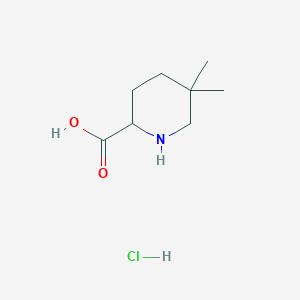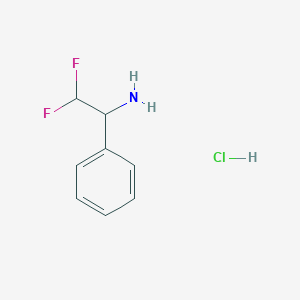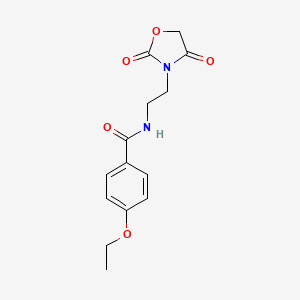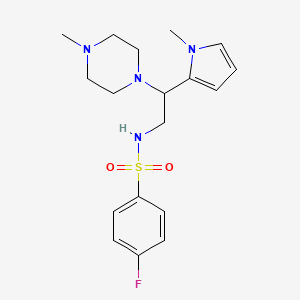![molecular formula C19H25NO3 B2396994 2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol CAS No. 24081-81-0](/img/structure/B2396994.png)
2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes a biphenyl group, an amino group, a hydroxy group, and a propyl group . It’s likely to be part of the larger family of biphenyl compounds, which are characterized by two connected phenyl rings .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-Aminobiphenyl and 3-Aminobiphenyl are typically synthesized through the reduction of nitrobiphenyl . Another method involves the amidomalonate synthesis, which is a variation of the malonic ester synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, specific structural data for this compound is not available .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on its specific structure and the conditions under which it’s reacted. Amines, for example, can undergo a variety of reactions, including reactions with nitrous acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, amino acids, which this compound appears to contain, are colorless, crystalline substances with high melting points due to their ionic properties .
Scientific Research Applications
Immunomodulatory Effects
Research on derivatives related to "2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol" has shown significant immunosuppressive activity. These compounds, particularly those structurally simplified from myriocin and including phenyl rings in their structure, have been evaluated for their effects on lymphocyte decrease and immunosuppression, suggesting potential applications in organ transplantation (Kiuchi et al., 2000).
Uterine Relaxant Activity
Novel racemic hydrochlorides of 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol have been synthesized and evaluated for their uterine relaxant activity. These compounds showed potent activity in vitro and in vivo, suggesting their potential utility in delaying labor without significant cardiac stimulation, marking a noteworthy contribution to reproductive health and obstetrics (Viswanathan & Chaudhari, 2006).
Biofuel Production
In the field of bioengineering, modifications to the amino acid pathway in Escherichia coli have enabled the production of 2-methylpropan-1-ol (isobutanol), a leading candidate biofuel. By engineering enzymes for an NADH-dependent pathway, researchers have achieved anaerobic production of isobutanol with 100% theoretical yield, presenting a significant step towards sustainable biofuel production (Bastian et al., 2011).
Advanced Material Synthesis
The synthesis of oligonucleotide glycoconjugates with diverse glycosyl groups has been facilitated by bis(hydroxymethyl)-N,N'-bis(3-hydroxypropyl)malondiamide phosphoramidite as a key building block. This advancement in synthetic chemistry enables the creation of complex biomolecules with potential applications in therapeutics and diagnostics (Katajisto et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[2-hydroxy-3-(4-phenylphenoxy)propyl]amino]-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-19(2,14-21)20-12-17(22)13-23-18-10-8-16(9-11-18)15-6-4-3-5-7-15/h3-11,17,20-22H,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEYSGYAHFMAMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(COC1=CC=C(C=C1)C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-Dimethyl-4-[[(9-methylpurin-6-yl)amino]methyl]piperidine-1-sulfonamide](/img/structure/B2396915.png)
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2396917.png)

![N-(4-chloro-3-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2396919.png)
![2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2396920.png)
![Ethyl 6-(2-chloropropanoylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylate](/img/structure/B2396921.png)
![N-(5-chloro-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396922.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoic acid](/img/structure/B2396926.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2396930.png)
